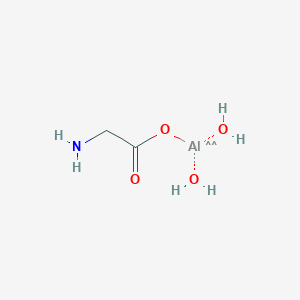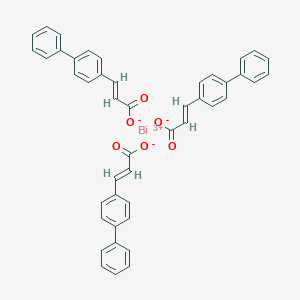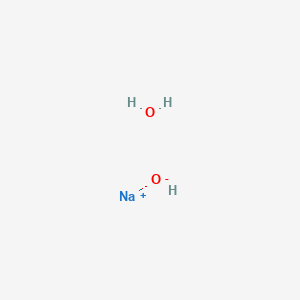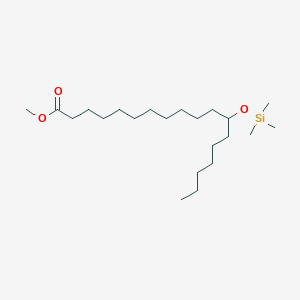
1-フェニルグアニジン炭酸塩
概要
説明
1-Phenylguanidine carbonate is a chemical compound with the molecular formula C8H11N3O3. It is a salt formed from the reaction of 1-phenylguanidine and carbonic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学的研究の応用
1-Phenylguanidine carbonate has a wide range of applications in scientific research:
作用機序
1-Phenylguanidine carbonate, also known as Phenylguanidine carbonate salt, is a chemical compound with the linear formula C6H5NHC(=NH)NH2·(H2CO3)x . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It has been used in the preparation of various bioactive compounds , suggesting that it may play a role in several biochemical reactions.
Result of Action
It has been used in the synthesis of various bioactive compounds , indicating that it may have significant effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylguanidine carbonate can be synthesized by reacting 1-phenylguanidine with carbonic acid. The reaction typically involves dissolving 1-phenylguanidine in a suitable solvent, such as water or ethanol, and then adding carbonic acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods: In an industrial setting, the production of 1-phenylguanidine carbonate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: 1-Phenylguanidine carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Formation of phenylguanidine oxides.
Reduction: Formation of phenylamines.
Substitution: Formation of substituted phenylguanidine derivatives.
類似化合物との比較
- 1-Phenylguanidine hydrochloride
- 1-Phenylguanidine sulfate
- N-Phenylguanidine carbonate
Comparison: 1-Phenylguanidine carbonate is unique in its ability to form stable salts with carbonic acid, which enhances its solubility and stability compared to other similar compounds. This property makes it particularly useful in applications where solubility and stability are critical .
特性
IUPAC Name |
carbonic acid;2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYAIICRRZSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6685-76-3 | |
| Record name | Carbonic acid, compd. with N-phenylguanidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6685-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70216974 | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-89-0, 14018-90-7, 6685-76-3 | |
| Record name | Phenylguanidine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with N-phenylguanidine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006685763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, compd. with phenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-phenylguanidine carbonate in the context of the provided research?
A1: The research papers showcase 1-phenylguanidine carbonate as a key building block for synthesizing various pyrimidine derivatives with fungicidal properties. [, , ] It acts as a reagent, providing the guanidine moiety for the formation of the pyrimidine ring, a common structural feature in many fungicides.
Q2: Can you provide an example of a reaction involving 1-phenylguanidine carbonate and its role in the synthesis process?
A2: In the synthesis of Cyprodinil, a known fungicide, 1-phenylguanidine carbonate reacts with 1-cyclopropyl-1,3-butanedione in a cyclization reaction. [] This reaction forms the substituted pyrimidine ring that is essential for Cyprodinil's fungicidal activity. The reaction is typically carried out in methylbenzene as a solvent at an elevated temperature.
Q3: What structural information about the final products synthesized using 1-phenylguanidine carbonate is confirmed in these studies?
A3: The research papers confirm the structure of the synthesized compounds, which are derived from 1-phenylguanidine carbonate, using techniques like 1H NMR (proton nuclear magnetic resonance) and IR (infrared) spectroscopy. [, ] These techniques provide insights into the arrangement of atoms and functional groups within the molecule, confirming the successful incorporation of the guanidine moiety from 1-phenylguanidine carbonate into the final structure.
Q4: Besides its use in synthesizing Cyprodinil, are there other applications of 1-phenylguanidine carbonate in organic synthesis highlighted in the research?
A4: Yes, the research indicates that 1-phenylguanidine carbonate is a versatile reagent for synthesizing a range of 2-(phenylamino)pyrimidines, not just Cyprodinil. [, ] For instance, one study used it to create a compound structurally similar to Cyprodinil but with a methoxyacrylate group, demonstrating its utility in generating diverse chemical structures for potential fungicidal applications. [] Another study used it to synthesize a series of 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives with potential biological activity. []
Q5: Were there any findings on the efficiency of reactions involving 1-phenylguanidine carbonate?
A5: One study reported a 72.4% overall yield for Cyprodinil synthesis using 1-phenylguanidine carbonate with a purity of 96.1%. [] These findings suggest that reactions using this compound can be relatively efficient, although optimization of reaction conditions is crucial for maximizing yield and purity. Another study highlighted the efficiency of sulfamic acid as a catalyst in reactions with 1-phenylguanidine carbonate, leading to high yields under mild and environmentally friendly conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



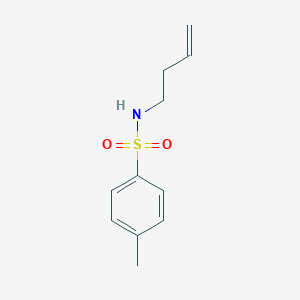
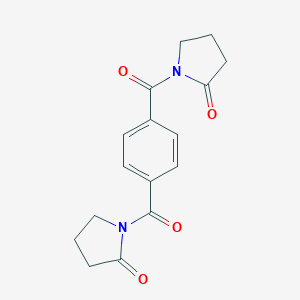
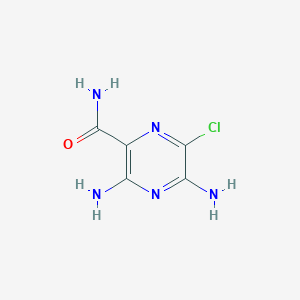
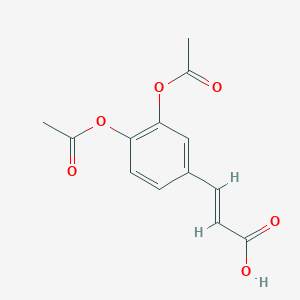
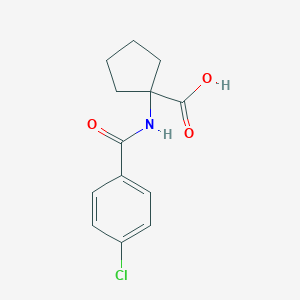
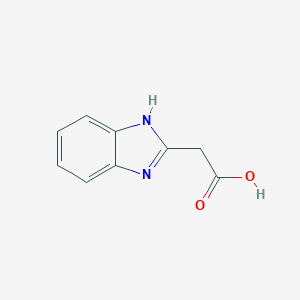
![5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
